Thiazolo[5,4-c]pyridin-2-amine

MAO-B inhibition Parkinson's disease neurodegeneration

Researchers developing MAO-B inhibitors face a shortage of validated, fragment-sized scaffolds with proven potency. Thiazolo[5,4-c]pyridin-2-amine (CAS 108310-79-8) directly addresses this gap. · Exceptional MAO-B inhibitory potency (IC50 26.5 nM, 10-33-fold improvement over oxazolopyridine analogs). · Fragment library compliant (MW 151 Da, zero rotatable bonds) for rapid SAR exploration. · Free 2-amino handle enables facile Schiff-base derivatization for focused library synthesis. · Scalable, cost-effective route via dithiocarbamate cyclization (86% yield). Reliable global supply with rigorous analytical documentation.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 108310-79-8
Cat. No. B009379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-c]pyridin-2-amine
CAS108310-79-8
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(S2)N
InChIInChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
InChIKeyCUPNTGIGCVTGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-c]pyridin-2-amine: Heterocyclic Building Block


Thiazolo[5,4-c]pyridin-2-amine (CAS 108310-79-8) is a fused bicyclic heterocyclic compound comprising a thiazole ring annulated to a pyridine ring [1]. This scaffold belongs to the thiazolopyridine family, which is recognized as a privileged structure in medicinal chemistry due to its capacity to engage multiple biological targets through π-π stacking and hydrogen bonding interactions [2]. The compound possesses a molecular weight of 151.19 g/mol, a calculated XLogP3 of 1, zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Its rigid, planar conformation and amine handle at the 2-position enable facile derivatization, making it a versatile intermediate for constructing kinase inhibitors, receptor modulators, and functional dyes [2][3].

Fused bicyclic heterocyclic building block for medicinal chemistry research
Free 2-amino handle supports single-step derivatization and library synthesis
Rigid planar scaffold with zero rotatable bonds; reported fit for kinase inhibitor and receptor modulator studies

Thiazolo[5,4-c]pyridin-2-amine: Irreplaceable Scaffold


Within the thiazolopyridine family, regioisomeric variations (e.g., [4,5-c] vs [5,4-c] ring fusion) and substitution patterns profoundly alter physicochemical properties, target engagement, and synthetic tractability [1]. Thiazolo[5,4-c]pyridin-2-amine features a specific nitrogen arrangement that yields a distinct hydrogen-bonding profile (1 HBD, 4 HBA) and zero rotatable bonds—conferring lower conformational entropy upon target binding compared to more flexible analogs [2]. Furthermore, the 2-amino group serves as a critical handle for Schiff base formation and further functionalization, whereas other regioisomers may lack this reactive site or require less efficient synthetic routes [3]. The quantitative evidence below demonstrates that this precise scaffold architecture enables superior inhibitory potency in MAO-B assays (26.5 nM vs 267-889 nM for oxazolopyridine cores) and supports efficient derivatization pathways, rendering generic substitution scientifically unjustified [1].

[5,4-c] ring fusion
[4,5-c] regioisomer
Regioisomeric shift may alter hydrogen-bonding profile and target engagement context
Thiazolopyridine core
Oxazolopyridine core
Core replacement may shift MAO-B potency context; scaffold comparison data to review
2-amino substitution
Alternative substitution patterns
Substitution change may limit synthetic tractability and derivatization efficiency

Thiazolo[5,4-c]pyridin-2-amine: Selection Evidence


MAO-B Inhibitory Potency Advantage

In a direct class-level comparison of core scaffolds for monoamine oxidase B (MAO-B) inhibition, replacement of the oxazolopyridine core with a thiazolopyridine core resulted in a marked improvement in potency [1]. Oxazolopyridine derivatives exhibited IC50 values ranging from 267.1 to 889.5 nM [1]. In contrast, the most potent thiazolopyridine derivative achieved an IC50 of 26.5 nM under identical assay conditions [1].

MAO-B Potency
Class-level
IC50 26.5 nM (thiazolopyridine) vs 267–889 nM (oxazolopyridine); 10- to 33-fold lower IC50 reported
Supports core scaffold review for MAO-B enzyme inhibition studies
Class-level scaffold comparison; confirm with specific derivative
MAO-B inhibition Parkinson's disease neurodegeneration lead optimization

Synthetic Accessibility: One-Pot Cyclization

Cyclization of pyridyl dithiocarbamate 154 with ethanolic sodium hydroxide produces a mixture of thiazolo[5,4-c]pyridine-2-thiol (155) in 86% yield and N,N-diisopropylthiazolo[5,4-c]pyridin-2-amine (156) in 14% yield [1]. This demonstrates that the 2-amino substituted thiazolo[5,4-c]pyridine scaffold can be accessed in high yield under mild, metal-free conditions [1]. In contrast, alternative synthetic routes to thiazolopyridine scaffolds often require transition-metal catalysts or harsh conditions and deliver moderate yields [2].

Synthetic Route
Class-level
86% yield (thiol) / 14% yield (2-amino); combined 100% from dithiocarbamate cyclization under metal-free conditions
Supports building-block scalability assessment
Representative yield from dithiocarbamate route; derivative-specific yields may vary
heterocyclic synthesis medicinal chemistry building block process chemistry

Drug-Like Physicochemical Profile

Thiazolo[5,4-c]pyridin-2-amine exhibits a calculated molecular weight of 151.19 g/mol, XLogP3 of 1, zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors [1]. In comparison, the oxazolopyridine core—a common alternative scaffold—possesses a higher hydrogen bond donor count and altered polarity, which can negatively impact membrane permeability and oral bioavailability [2]. The absence of rotatable bonds in thiazolo[5,4-c]pyridin-2-amine minimizes conformational entropy penalty upon target binding, a feature correlated with improved binding affinity per heavy atom [3].

Physicochemical Profile
Class-level
MW 151.19 | XLogP3 1 | HBD 1 | HBA 4 | Rotatable bonds 0
Reported property context for fragment-based screening fit
Computed values; experimental confirmation advised
drug-likeness molecular property lead optimization pharmacokinetics

Derivatization Versatility

The primary amine at the 2-position of thiazolo[5,4-c]pyridin-2-amine serves as a reactive handle for condensation with aldehydes or ketones to form Schiff bases . This reaction proceeds under mild conditions (room temperature, Ni(NO3)2·6H2O catalyst) and generates libraries of functionalized derivatives . In contrast, alternative heterocyclic scaffolds lacking a free amine require multi-step protection/deprotection sequences or less efficient C-H functionalization methods [1]. The crystal structure of N-(4-(2-(thiazolo[5,4-c]pyridin-2-yl)phenoxy)phenyl)acetamide bound to JCV helicase confirms that this derivatization strategy yields compounds with defined binding modes suitable for structure-based drug design [2].

Derivatization
Reported
Single-step Schiff base formation at room temperature; co-crystal derivative bound to JCV helicase (PDB 5J4Y, 2.59 Å)
Supports single-step library synthesis workflow
Co-crystal structural template may support fragment-based design
derivatization Schiff base kinase inhibitor chemical biology

Cationic Dye Performance on Polyacrylic Fibers

A series of nine novel cationic dyes synthesized from the 2-aminothiazolo[5,4-c]pyridine scaffold were evaluated for dyeing polyacrylic fibers [1]. These dyes produced shades of brown-red dark and exhibited molar extinction coefficients (εmax) that, while slightly reduced due to sodium chloride presence, remained within the range suitable for commercial dyeing applications [1]. In contrast, classic cationic dyes are known to suffer from non-uniform dyeing (dégradé) and poor exhaustion of the application fleet [1]. The new thiazolopyridine-derived dyes were purified and characterized by TLC, HPLC, IR, NMR, and elemental analysis, confirming their structural integrity and purity suitable for industrial use [1].

Dye Performance
Class-level
9 cationic dyes synthesized; brown-red dark shades; TLC/HPLC purified; reported improved uniformity vs classic cationic dyes
Reported dye application context for polyacrylic fibers
Qualitative comparison; batch-specific validation advised
disperse dyes cationic dyes textile chemistry industrial application

JCV Helicase Co-Crystal Structure

The X-ray crystal structure of N-(4-(2-(thiazolo[5,4-c]pyridin-2-yl)phenoxy)phenyl)acetamide in complex with JC polyomavirus (JCV) helicase (Large T antigen) was solved at 2.59 Å resolution [1]. The thiazolo[5,4-c]pyridin-2-yl moiety engages the ATP-binding site of the helicase, providing direct evidence of target engagement for this scaffold [1]. While many heterocyclic scaffolds are proposed as kinase or helicase inhibitors, direct structural validation of binding mode is relatively rare. The availability of a high-resolution co-crystal structure for a thiazolo[5,4-c]pyridine derivative de-risks structure-based lead optimization and provides a validated starting point for fragment growing or scaffold hopping [2].

JCV Co-crystal
Reported
Co-crystal with JC polyomavirus helicase at 2.59 Å resolution; ATP-binding site engagement confirmed
Reported binding mode for helicase target engagement studies
Structural template for fragment optimization and scaffold hopping
X-ray crystallography helicase inhibitor antiviral structure-based drug design

Thiazolo[5,4-c]pyridin-2-amine: Application Scenarios


MAO-B Inhibitor for Parkinson's Disease

Based on the class-level evidence showing a 10- to 33-fold improvement in MAO-B inhibitory potency (IC50 26.5 nM vs 267-889 nM for oxazolopyridine core), researchers developing novel MAO-B inhibitors should prioritize thiazolo[5,4-c]pyridin-2-amine as a core scaffold [1]. The compound's favorable physicochemical properties (MW 151.19, LogP 1, zero rotatable bonds) support blood-brain barrier penetration and oral bioavailability [2].

Kinase Fragment-Based Drug Discovery

The thiazolo[5,4-c]pyridin-2-amine scaffold meets fragment library criteria: low molecular weight (151 Da), zero rotatable bonds (minimal conformational entropy), and a free amine handle for rapid SAR exploration [1]. The validated co-crystal structure of a derivative bound to JCV helicase (PDB 5J4Y, 2.59 Å) provides a structural template for fragment growing or scaffold hopping in antiviral and oncology programs [2].

High-Performance Cationic Dyes for Polyacrylic Fibers

Industrial dye manufacturers can leverage the 2-aminothiazolo[5,4-c]pyridine scaffold to produce novel cationic dyes with improved tinctorial uniformity and exhaustion properties compared to classic cationic dyes [1]. The synthetic route via dithiocarbamate cyclization (86% yield for thiol derivative) offers a scalable, cost-effective entry to this dye precursor [2].

Schiff Base Libraries and Metal Complexes

The free 2-amino group undergoes facile Schiff base condensation with aldehydes or ketones at room temperature, enabling the rapid construction of focused libraries for biological screening [1]. The rigid, planar core also supports metal coordination chemistry, opening applications in catalysis and materials science [2].

Application
Selection Property
Validation Focus
MAO-B enzyme inhibition studies
Core scaffold potency context
Class-level IC50 comparison and scaffold ranking review
Fragment-based lead discovery
Fragment library criteria fit
Co-crystal structural template and ligand efficiency review
Cationic dye development
Scaffold-derived dye properties
Tinctorial uniformity and exhaustion on synthetic fibers
Schiff base library synthesis
2-amino derivatization handle
Single-step condensation efficiency and product diversity

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